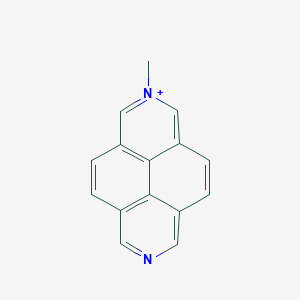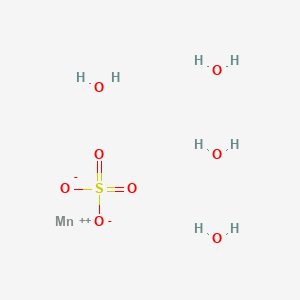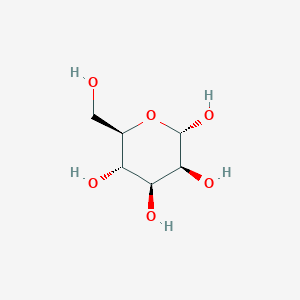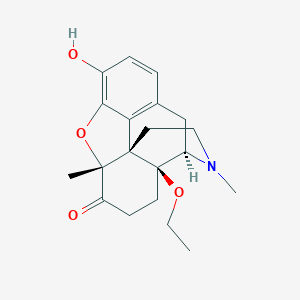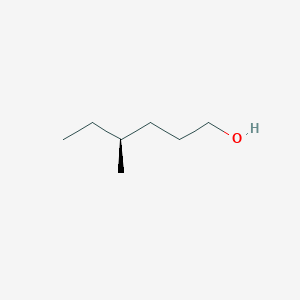
4-Propylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylpyridine-2,3-diamine, also known as 4-PPD, is a chemical compound that has been widely used in the rubber industry as an antioxidant to prevent the degradation of rubber products. However, recent scientific research has shown that 4-PPD has potential applications in the field of medicine due to its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of 4-Propylpyridine-2,3-diamine is not yet fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Propylpyridine-2,3-diamine in lab experiments is its low toxicity. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-Propylpyridine-2,3-diamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring its potential as an anti-cancer agent. Finally, further research is needed to fully understand its mechanism of action and how it can be used to target specific pathways in cells.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine due to its unique biochemical and physiological properties. While its mechanism of action is not yet fully understood, recent scientific research has shown that it has anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 4-Propylpyridine-2,3-diamine involves the reaction of 4-aminopyridine with propionaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
Recent studies have shown that 4-Propylpyridine-2,3-diamine has potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to have a positive effect on the cardiovascular system.
Propriétés
Numéro CAS |
135070-77-8 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-propylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-3-6-4-5-11-8(10)7(6)9/h4-5H,2-3,9H2,1H3,(H2,10,11) |
Clé InChI |
QLUQKHWXZSHTAD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC=C1)N)N |
SMILES canonique |
CCCC1=C(C(=NC=C1)N)N |
Synonymes |
2,3-Pyridinediamine, 4-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





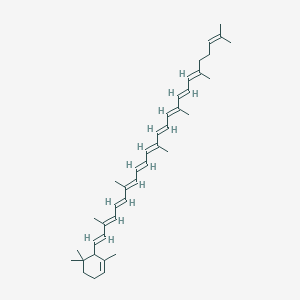

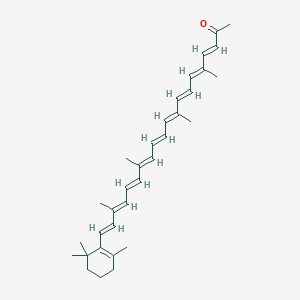
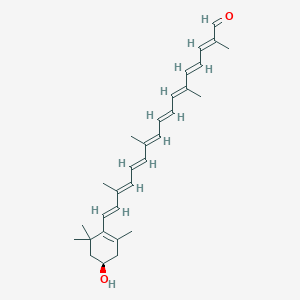
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
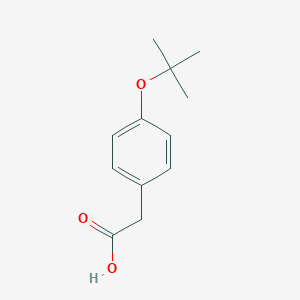
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
